molecular formula C7H12O2 B15313322 (4E)-2-methylhex-4-enoicacid

(4E)-2-methylhex-4-enoicacid

Cat. No.: B15313322
M. Wt: 128.17 g/mol
InChI Key: HFAXNGJLZXRBRG-ONEGZZNKSA-N
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Description

(4E)-2-methylhex-4-enoic acid is an organic compound with the molecular formula C7H12O2 It is a carboxylic acid with a double bond in the fourth position and a methyl group in the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-methylhex-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-butene with carbon monoxide and water in the presence of a catalyst such as palladium chloride. This reaction proceeds via a hydroformylation mechanism, followed by oxidation to yield the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, (4E)-2-methylhex-4-enoic acid can be produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions typically involve high pressure and temperature, along with the use of a suitable catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-methylhex-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated carboxylic acids.

    Substitution: Forms esters, amides, or other derivatives.

Scientific Research Applications

(4E)-2-methylhex-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-2-methylhex-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-hexa-2,4-dienoic acid: Another unsaturated carboxylic acid with similar structural features.

    (2E,4E)-2,4-hexadienoic acid: Known for its antimicrobial properties and use as a food preservative.

Uniqueness

(4E)-2-methylhex-4-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(E)-2-methylhex-4-enoic acid

InChI

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+

InChI Key

HFAXNGJLZXRBRG-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CC(C)C(=O)O

Canonical SMILES

CC=CCC(C)C(=O)O

Origin of Product

United States

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